molecular formula C34H30N2O3 B15199633 4,6-Bis((R)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

4,6-Bis((R)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan

Cat. No.: B15199633
M. Wt: 514.6 g/mol
InChI Key: XQPGOERAQCBQHW-LOYHVIPDSA-N
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Description

4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a chiral compound that has gained attention in the field of asymmetric catalysis. This compound is known for its ability to create a well-organized chiral environment, making it useful in enantioselective reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the reaction of dibenzofuran with chiral oxazoline derivatives. The reaction conditions often include the use of a nickel catalyst under visible light to promote the photoredox reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthesis techniques that can be adapted from laboratory methods. The use of non-precious metal catalysts like nickel makes the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include chiral γ-amino carboxylic acid derivatives and γ-lactams, which are valuable in various chemical syntheses .

Scientific Research Applications

4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action for 4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its role as a chiral catalyst. It creates a well-organized chiral environment that facilitates single electron transfer and subsequent radical transformations. This process is crucial for achieving high enantioselectivity in photoredox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is unique due to its chiral oxazoline groups, which provide a distinct advantage in enantioselective catalysis. This makes it more effective in creating chiral environments compared to simpler compounds like dibenzofuran .

Properties

Molecular Formula

C34H30N2O3

Molecular Weight

514.6 g/mol

IUPAC Name

(4R)-2-[6-[(4R)-5,5-dimethyl-4-phenyl-4H-1,3-oxazol-2-yl]dibenzofuran-4-yl]-5,5-dimethyl-4-phenyl-4H-1,3-oxazole

InChI

InChI=1S/C34H30N2O3/c1-33(2)29(21-13-7-5-8-14-21)35-31(38-33)25-19-11-17-23-24-18-12-20-26(28(24)37-27(23)25)32-36-30(34(3,4)39-32)22-15-9-6-10-16-22/h5-20,29-30H,1-4H3/t29-,30-/m1/s1

InChI Key

XQPGOERAQCBQHW-LOYHVIPDSA-N

Isomeric SMILES

CC1([C@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@@H](C(O5)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)C

Canonical SMILES

CC1(C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(C(O5)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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